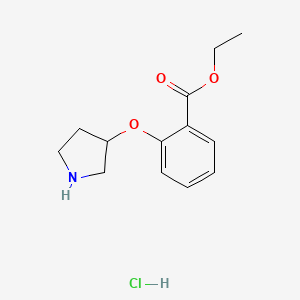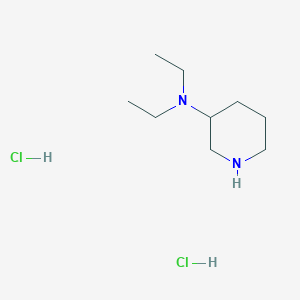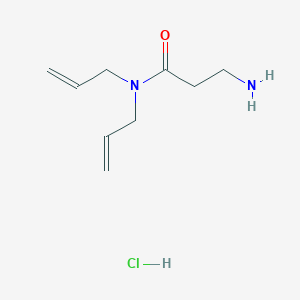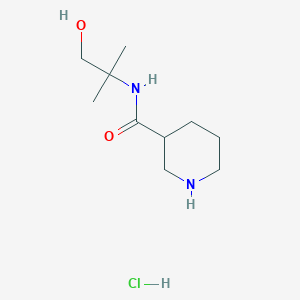
N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
“N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide” is a fluorinated organic compound that is studied for its surfactant properties due to the presence of both hydrophilic and hydrophobic segments in its structure .
Molecular Structure Analysis
The molecular formula for “N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide” is C12 H10 F17 N O3 S and it has a molecular weight of 571.25 .Applications De Recherche Scientifique
Occurrence, Fate, and Behavior in Aquatic Environments
N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride, as a component of parabens, has been studied for its occurrence, fate, and behavior in aquatic environments. Parabens, including this compound, are used as preservatives in various products and have been detected in water bodies, necessitating a review of their environmental impact, especially their presence in surface water and sediments. The study also touches upon the formation of chlorinated by-products, which are more stable and persistent, highlighting the need for further research in this area (Haman et al., 2015).
Applications in Medical Research
Human Urinary Carcinogen Metabolites
The compound has been part of studies investigating tobacco and cancer, where it's metabolites and related compounds have been quantified in human urine. This research is crucial in understanding the link between carcinogen exposure and cancer, with specific emphasis on metabolites derived from tobacco products (Hecht, 2002).
Inhibition of Irinotecan-induced Diarrhea
Research has explored novel agents, potentially including N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride, for inhibiting diarrhea induced by Irinotecan, a chemotherapeutic agent. The review underscores the importance of understanding disposition pathways and toxicity mechanisms, highlighting the relevance of this compound in developing treatments for chemotherapy-induced side effects (Yang et al., 2005).
Applications in Chemical Synthesis
Synthesis of N-heterocycles via Sulfinimines
The compound has applications in the synthesis of N-heterocycles, crucial in producing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These structures are vital in natural products and therapeutically significant compounds, indicating the compound's significance in pharmaceutical chemistry (Philip et al., 2020).
Synthetic Routes of Vandetanib
The compound is involved in the synthesis of Vandetanib, an anticancer drug. The review analyzes different synthetic routes, highlighting its role in a preferred industrial production method due to its yield and commercial value, signifying its importance in the pharmaceutical industry (Mi, 2015).
Applications in Membrane Technology
Reverse Osmosis and Nanofiltration Membranes
The compound finds use in reverse osmosis (RO) and nanofiltration (NF) membranes, crucial for water treatment and desalination. The review focuses on semi-aromatic polyamide thin film composite membranes prepared by interfacial polymerization, underlining the compound's significance in improving water treatment technologies (Gohil & Ray, 2017).
Applications in Pharmacology
Pharmacological Properties and Clinical Use
Studies review the pharmacological properties and clinical use of compounds structurally related to N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride. This research is vital for understanding the therapeutic potential and clinical applications of these compounds in treating various medical conditions (Pinder et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-12(6-7-13)10(14)9-4-3-5-11-8-9;/h9,11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZQUAYOXIGJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)




